Benzene, (cyclopentylmethyl)- Benzene, (cyclopentylmethyl)-
Brand Name: Vulcanchem
CAS No.: 4410-78-0
VCID: VC7975340
InChI: InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
SMILES: C1CCC(C1)CC2=CC=CC=C2
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol

Benzene, (cyclopentylmethyl)-

CAS No.: 4410-78-0

Cat. No.: VC7975340

Molecular Formula: C12H16

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (cyclopentylmethyl)- - 4410-78-0

Specification

CAS No. 4410-78-0
Molecular Formula C12H16
Molecular Weight 160.25 g/mol
IUPAC Name cyclopentylmethylbenzene
Standard InChI InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Standard InChI Key WAAUXNSLVPBVRA-UHFFFAOYSA-N
SMILES C1CCC(C1)CC2=CC=CC=C2
Canonical SMILES C1CCC(C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is cyclopentylmethylbenzene . Common synonyms include:

  • Benzene, (cyclopentylmethyl)-

  • NSC 169014

  • CYCLOPENTYLPHENYLMETHANE .

The distinction between 4410-78-0 and 827-55-4 arises from positional isomerism. The former represents a single substituent (cyclopentylmethyl), while the latter (1-cyclopentyl-4-methylbenzene) features a cyclopentyl group at position 1 and a methyl group at position 4 on the benzene ring .

Molecular Structure and Descriptors

The compound’s 2D structure is defined by the SMILES notation C1CCC(C1)CC2=CC=CC=C2 , indicating a cyclopentane ring bonded to a methyl group attached to a benzene ring. Key descriptors include:

PropertyValueSource
Molecular FormulaC12H16\text{C}_{12}\text{H}_{16}
Molecular Weight160.25 g/mol
InChI KeyWAAUXNSLVPBVRA-UHFFFAOYSA-N
Boiling Point239°C
Density0.947 ± 0.06 g/cm³

Synthesis and Reaction Pathways

Friedel-Crafts Alkylation

Cyclopentylmethylbenzene is synthesized via Friedel-Crafts alkylation, where cyclopentylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This electrophilic substitution proceeds via carbocation intermediates, with the cyclopentylmethyl group directing to the para position due to steric and electronic effects .

Alternative Routes

  • Grignard Reaction: Cyclopentylmagnesium bromide reacts with benzyl halides, followed by hydrolysis .

  • Hydrogenation: Reduction of cyclopentylmethylbenzene derivatives (e.g., styrene analogs) using palladium catalysts .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 239°C , higher than unsubstituted benzene (80.1°C) due to increased molecular weight and van der Waals interactions. Its density (0.947 g/cm³) aligns with alkyl-substituted aromatics .

Spectroscopic Data

  • Mass Spectrometry: Dominant fragments at m/z 160 (molecular ion) and 105 (benzyl fragment) .

  • UV-Vis: Absorbance maxima near 265 nm, characteristic of benzene π→π* transitions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyclopentylmethylbenzene derivatives are precursors to bioactive molecules. For example, Metcaraphen (a muscarinic receptor antagonist) incorporates its structure . The trifluoromethyl analog (CAS 957208-65-0) is used in S1P1 receptor antagonists for autoimmune therapies.

Organic Synthesis

The compound serves as a building block in:

  • Ligand design for transition-metal catalysts .

  • Surfactants and polymers via sulfonation or oxidation .

HazardCodePrecautionary Measures
Skin corrosionH314Wear gloves/eye protection
RespiratoryH335Use in ventilated areas
Toxicity (oral)H302Avoid ingestion

Comparative Analysis with Isomers

Cyclopentylbenzene vs. Cyclopentylmethylbenzene

Cyclopentylbenzene (CAS 700-88-9, C11H14\text{C}_{11}\text{H}_{14}) lacks the methyl bridge, resulting in lower molecular weight (146.23 g/mol) and boiling point (207°C) . Its ionization energy (7.9 eV) contrasts with cyclopentylmethylbenzene’s stability due to hyperconjugation.

1-Cyclopentyl-4-methylbenzene

This isomer (CAS 827-55-4) exhibits similar physical properties but distinct reactivity in electrophilic substitution due to steric hindrance from the methyl group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator